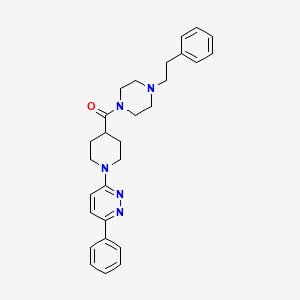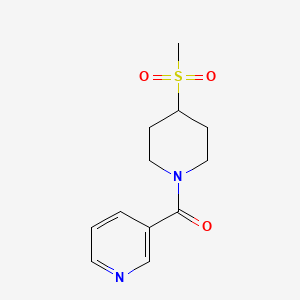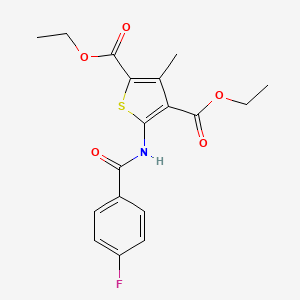
(4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential in various fields.
Mecanismo De Acción
The mechanism of action of (4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone involves its binding to dopamine and serotonin receptors in the brain. This binding leads to an increase in the release of these neurotransmitters, resulting in improved mood, increased motivation, and decreased anxiety.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, leading to improved mood and motivation. Additionally, it has been shown to decrease anxiety levels in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone is its high affinity for dopamine and serotonin receptors, which makes it a potential candidate for the treatment of neurological disorders. However, one limitation is that further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of (4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone. One potential direction is the development of new drugs based on this compound for the treatment of neurological disorders. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Finally, more studies are needed to explore the potential of this compound in other fields, such as cancer research and drug addiction treatment.
In conclusion, this compound is a chemical compound that has potential in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its high affinity for dopamine and serotonin receptors makes it a potential candidate for the treatment of neurological disorders. However, further research is needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of (4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone involves the reaction of 1-(6-phenylpyridazin-3-yl)piperidin-4-amine with 4-bromo-N-phenethylpiperazine in the presence of a palladium catalyst. The resulting product is purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
(4-Phenethylpiperazin-1-yl)(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone has been studied for its potential in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for dopamine and serotonin receptors, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease, depression, and anxiety.
Propiedades
IUPAC Name |
[4-(2-phenylethyl)piperazin-1-yl]-[1-(6-phenylpyridazin-3-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O/c34-28(33-21-19-31(20-22-33)16-13-23-7-3-1-4-8-23)25-14-17-32(18-15-25)27-12-11-26(29-30-27)24-9-5-2-6-10-24/h1-12,25H,13-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPODVMWZSVAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CCC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2727330.png)
![N-(5-chloro-2-methylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727332.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide](/img/no-structure.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2727335.png)


![N-(4-ethylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2727343.png)
![Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2727344.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2727345.png)


![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2727349.png)
